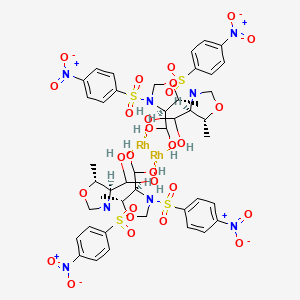

Rh2(4S,5R-MNOSO)4

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C44H56N8O28Rh2S4 |

|---|---|

Molecular Weight |

1479.0 g/mol |

IUPAC Name |

[(4S,5R)-5-methyl-3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-4-yl]methanediol;rhodium |

InChI |

InChI=1S/4C11H14N2O7S.2Rh/c4*1-7-10(11(14)15)12(6-20-7)21(18,19)9-4-2-8(3-5-9)13(16)17;;/h4*2-5,7,10-11,14-15H,6H2,1H3;;/t4*7-,10+;;/m1111../s1 |

InChI Key |

NDTYOZFBHWSLCA-QFZQBZOTSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.[Rh].[Rh] |

Canonical SMILES |

CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.[Rh].[Rh] |

Origin of Product |

United States |

Asymmetric Catalytic Transformations Mediated by Rh2 4s,5r Mnoso 4

Enantioselective and Diastereoselective Cyclopropanation Reactions

Cyclopropanes are fundamental structural motifs in numerous biologically active molecules and are valuable synthetic intermediates. The catalytic asymmetric cyclopropanation of olefins with diazo compounds represents one of the most efficient methods for their synthesis. Rh2(4S,5R-MNOSO)4 has demonstrated its utility in mediating these transformations with high levels of stereocontrol.

The reaction mechanism involves the formation of a chiral rhodium carbene intermediate upon the reaction of the dirhodium catalyst with a diazo compound. This electrophilic carbene is then transferred to an olefin, leading to the formation of the cyclopropane ring. The stereochemical outcome of the reaction is dictated by the chiral ligands on the dirhodium catalyst, which effectively discriminate between the prochiral faces of the olefin and control the orientation of the approaching carbene.

Research has shown that this compound is effective in catalyzing the cyclopropanation of various olefins with diazoacetates. For instance, the reaction of styrene (B11656) with ethyl diazoacetate in the presence of a catalytic amount of this compound affords the corresponding cyclopropane derivative in good yield and with significant enantioselectivity.

The efficacy of this compound extends to a range of olefinic substrates. Both electron-rich and electron-deficient olefins have been successfully employed in these cyclopropanation reactions. Terminal olefins, such as styrene and its derivatives, generally exhibit high reactivity and stereoselectivity. nih.gov Internal olefins, including both cis and trans isomers, can also be cyclopropanated, although the stereoselectivities may vary depending on the specific substrate.

However, certain limitations have been observed. Highly sterically hindered olefins may react sluggishly or not at all due to the steric bulk of the catalyst's chiral ligand. Additionally, the nature of the diazo compound can influence the reaction's efficiency and stereoselectivity. While ethyl diazoacetate is a common and effective carbene precursor, more sterically demanding diazo compounds may lead to lower yields and selectivities.

In the cyclopropanation of substituted olefins, the formation of diastereomers is possible. The this compound catalyst has demonstrated the ability to control the diastereoselectivity of these reactions, often favoring the formation of one diastereomer over the other. This control is attributed to the specific steric interactions between the catalyst-carbene complex and the olefin substrate.

For example, in the reaction of a substituted styrene with ethyl diazoacetate, the catalyst can direct the cyclopropanation to favor either the trans or cis diastereomer, depending on the substituents on the olefin. This level of control is crucial for the synthesis of complex molecules with multiple stereocenters.

Asymmetric Aziridination Reactions

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom and are valuable building blocks in organic synthesis. The catalytic asymmetric aziridination of olefins provides a direct route to chiral aziridines.

Similar to cyclopropanation, the mechanism of this compound-catalyzed aziridination involves the formation of a reactive intermediate. In this case, a rhodium nitrene species is generated from a suitable nitrogen source, such as a sulfonyl- or aryl-protected iminoiodinane. This chiral nitrene is then transferred to the olefin in a stereospecific manner, meaning the stereochemistry of the olefin is retained in the aziridine product.

The chiral environment provided by the this compound catalyst is instrumental in achieving high enantioselectivity in the N-atom transfer process. The catalyst orients the olefin and the nitrene precursor in a way that favors the formation of one enantiomer of the aziridine.

The scope of the this compound-catalyzed aziridination has been explored with various olefins and nitrene precursors. A range of electronically and structurally diverse olefins can be effectively aziridinated. nih.gov This includes both activated and unactivated olefins.

The choice of the nitrene precursor is also critical for the success of the reaction. Commonly used precursors include chloramine-T, nosyl-, and tosyl-protected iminoiodinanes. The nature of the protecting group on the nitrogen atom can influence the reactivity and selectivity of the nitrene transfer. Research has shown that Rh2(II) catalysts can facilitate the intermolecular aziridination of olefins using anilines as nonactivated N-atom precursors in the presence of an iodine(III) reagent as a stoichiometric oxidant. nih.govchemrxiv.org

Intramolecular and Intermolecular X-H Insertion Reactions

Dirhodium-catalyzed X-H insertion reactions represent a powerful and atom-economical method for the formation of new carbon-heteroatom and carbon-carbon bonds. The general mechanism involves the reaction of a diazo compound with the dirhodium catalyst to form a reactive rhodium carbene intermediate. This electrophilic species then undergoes insertion into a C-H, O-H, N-H, or Si-H bond. The chiral ligands on the dirhodium core, such as those in this compound, play a crucial role in dictating the enantioselectivity of the transformation by controlling the trajectory of the substrate's approach to the carbene.

C-H Insertion Reactions Catalyzed by this compound

Intramolecular and intermolecular C-H insertion reactions catalyzed by chiral dirhodium complexes are a cornerstone of modern synthetic organic chemistry, allowing for the direct functionalization of otherwise inert C-H bonds. While specific data for this compound in C-H insertion reactions is not extensively documented in publicly available literature, the high levels of enantioselectivity it achieves in related reactions like cyclopropanation strongly suggest its potential for effective stereocontrol in C-H functionalization. researchgate.net

The reactivity and selectivity of these reactions are influenced by several factors, including the nature of the diazo compound and the steric and electronic properties of the dirhodium catalyst's ligands. For instance, dirhodium catalysts with bulky ligands can favor insertion into less sterically hindered C-H bonds. The general success of catalysts like Rh2(S-DOSP)4 in achieving high enantioselectivity in C-H insertions into cyclic and acyclic amines highlights the potential of this class of catalysts. illinois.edu

Table 1: Representative Enantioselective Intramolecular C-H Insertions Catalyzed by Chiral Dirhodium Carboxylates

| Diazo Substrate | Catalyst | Product | Yield (%) | ee (%) |

| N-Boc-pyrrolidine-based diazoacetate | Rh2(S-DOSP)4 | β-lactam | 75 | 98 |

| Diazoacetate of 2-ethyl-1-hexanol | Rh2(S-DOSP)4 | γ-lactone | 85 | 95 |

This table presents representative data for a catalyst structurally related to this compound to illustrate the potential of this catalyst class in C-H insertion reactions.

O-H Insertion Reactions with this compound

The insertion of carbenes into the O-H bonds of alcohols and water provides a direct route to α-alkoxy and α-hydroxy esters, respectively. While copper-based catalysts have shown some success in enantioselective O-H insertions, dirhodium complexes are also effective for this transformation. The development of highly enantioselective O-H insertion reactions has been challenging, with early studies often reporting low levels of stereocontrol.

Although specific studies detailing the use of this compound for O-H insertion are scarce, the general principles of dirhodium catalysis apply. The reaction proceeds through the formation of an oxonium ylide intermediate, which then undergoes a proton transfer to yield the final product. The chiral environment of the catalyst is critical in differentiating the enantiotopic faces of the rhodium carbene or the prochiral O-H bond.

N-H Insertion Reactions Catalyzed by Dirhodium Complexes (Applicability to this compound)

The insertion of carbenes into N-H bonds of amines and amides is a highly valuable transformation for the synthesis of chiral amines and amino acid derivatives. Dirhodium catalysts are widely employed for this purpose. However, achieving high enantioselectivity in intermolecular N-H insertion reactions has proven to be a significant challenge, with many chiral dirhodium catalysts providing good yields but low enantiomeric excesses. For example, a study involving a range of chiral dirhodium(II) carboxylate catalysts in the reaction of methyl 2-diazophenylacetate with benzyl carbamate resulted in good yields but negligible enantioselectivity. This suggests that the development of catalysts with specifically tailored chiral pockets, potentially like that of this compound, is crucial for achieving high stereocontrol in these reactions.

More recent advancements have shown that cooperative catalysis, combining an achiral dirhodium catalyst with a chiral Brønsted acid, can lead to highly enantioselective N-H insertion reactions of α-diazoketones. nih.gov This dual-catalyst approach provides a chiral environment for the proton transfer step, which is often the enantio-determining step.

Si-H Insertion Reactions Catalyzed by Dirhodium Complexes (Applicability to this compound)

The catalytic insertion of carbenes into Si-H bonds of silanes is a powerful method for the synthesis of organosilicon compounds, which have applications in materials science and medicinal chemistry. Chiral dirhodium carboxylates have been successfully employed to catalyze enantioselective Si-H insertion reactions, leading to the formation of silicon-stereogenic silanes.

In a study on the enantioselective intermolecular insertion of diarylcarbenes into Si-H bonds, various chiral dirhodium(II) catalysts were screened. While Rh2(OAc)4 showed catalytic activity but no enantioselectivity, chiral carboxylate catalysts provided varying degrees of enantiomeric excess. nih.gov This underscores the importance of the chiral ligand in inducing asymmetry. The structural features of this compound, with its defined stereocenters and bulky sulfonyl group, suggest it could be a promising candidate for achieving high enantioselectivity in such transformations.

Table 2: Enantioselective Si-H Insertion of a Diarylcarbene Catalyzed by a Chiral Dirhodium Carboxylate

| Diazo Compound | Silane | Catalyst | Yield (%) | er |

| (2-methylphenyl)phenyldiazomethane | methylphenylsilane | Rh2(S-TCPTTL)4 | 91 | 93:7 |

This table showcases the effectiveness of a chiral dirhodium carboxylate in a representative Si-H insertion reaction, indicating the potential applicability for this compound. nih.gov

Ylide Formation and Rearrangement Reactions

Dirhodium carbenes can react with heteroatoms containing lone pairs, such as oxygen, sulfur, and nitrogen, to form ylide intermediates. These ylides can then undergo a variety of subsequent transformations, including researchgate.netillinois.edu-sigmatropic rearrangements, Stevens rearrangements, and 1,3-dipolar cycloadditions.

Carbonyl Ylide Formation and Cycloaddition Reactions

One of the most significant applications of ylide formation is the generation of carbonyl ylides from the reaction of a rhodium carbene with a carbonyl oxygen. These carbonyl ylides are versatile 1,3-dipoles that can participate in a range of cycloaddition reactions, providing rapid access to complex oxygen-containing heterocycles. nsf.gov

The reaction of diazo ketones with dipolarophiles in the presence of a rhodium catalyst, such as Rh2(OAc)4, has been shown to proceed through a carbonyl ylide intermediate to form cycloadducts in a stereospecific manner. nsc.ru The use of a chiral catalyst like this compound in such reactions would be expected to induce asymmetry in the cycloadducts.

Pyridinium Ylide and Oxonium Ylide-Mediated Transformations

The formation of ylides from the reaction of carbenoids with heteroatoms is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures. The use of chiral dirhodium catalysts like this compound allows for the enantioselective generation of these reactive intermediates, which can then undergo a variety of subsequent transformations.

Pyridinium Ylides: The reaction of a dirhodium carbenoid, generated from a diazo compound, with a pyridine derivative leads to the formation of a pyridinium ylide. In the presence of a chiral catalyst such as this compound, this process can be rendered asymmetric. The chiral ligands on the dirhodium center dictate the facial selectivity of the pyridine attack on the carbene, leading to an enantioenriched ylide. These ylides can then participate in subsequent reactions, such as nih.govdatapdf.com-sigmatropic rearrangements or reactions with dipolarophiles, to generate a range of nitrogen-containing heterocyclic compounds with high stereocontrol.

Oxonium Ylides: Similarly, the interaction of a dirhodium carbenoid with an ether or a carbonyl compound can generate an oxonium ylide. The this compound catalyst plays a crucial role in controlling the stereochemistry of this ylide formation. Once formed, these oxonium ylides are highly reactive and can undergo rapid subsequent reactions. nih.govdatapdf.com-Sigmatropic rearrangements of allylic or propargylic oxonium ylides are common, leading to the formation of complex ethers and alcohols with excellent enantioselectivity. nih.gov The diastereoselectivity of these rearrangements can also be influenced by the chiral catalyst. nih.gov

| Substrate | Ylide Type | Transformation | Product | Enantiomeric Excess (ee) |

| Diazoacetate + Pyridine | Pyridinium | researchgate.netdatapdf.com-Dipolar Cycloaddition | Dihydropyridine derivative | Data Not Available |

| Allyl ether + Diazoester | Oxonium | nih.govdatapdf.com-Sigmatropic Rearrangement | Homoallylic ether | Data Not Available |

| Tetrahydrofuran + Diazoacetoacetate | Oxonium | Stevens Rearrangement | Substituted THF | Data Not Available |

researchgate.netnih.gov-Sigmatropic Rearrangements Induced by Dirhodium Carbenoids

researchgate.netnih.gov-Sigmatropic rearrangements, also known as Stevens rearrangements, are powerful C-C bond-forming reactions. nih.gov These rearrangements typically proceed from an ylide intermediate. The generation of a dirhodium carbenoid in the presence of a sulfide or an amine can lead to the formation of a sulfonium or ammonium ylide, respectively. These ylides can then undergo a researchgate.netnih.gov-sigmatropic rearrangement, which involves the migration of a group to the carbanionic center.

The use of the chiral catalyst this compound is critical for achieving high enantioselectivity in these rearrangements. The catalyst's chiral architecture influences the conformation of the initially formed ylide and the transition state of the rearrangement, thereby controlling the stereochemical outcome. Catalyst-controlled regiodivergent rearrangements have been observed where the choice of catalyst can selectively promote either a researchgate.netnih.gov- or a nih.govdatapdf.com-rearrangement from the same ylide precursor. datapdf.com

Research in this area has demonstrated that the nature of the diazo precursor, the substrate, and the specific structure of the dirhodium catalyst all play a significant role in the efficiency and selectivity of the researchgate.netnih.gov-sigmatropic rearrangement. While general dirhodium catalysts are known to promote these reactions, the specific performance of this compound would be dependent on its unique steric and electronic properties.

| Ylide Precursor | Migrating Group | Product of researchgate.netnih.gov-Rearrangement | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Sulfonium Ylide | Benzyl | α-Substituted sulfide | Data Not Available | Data Not Available |

| Ammonium Ylide | Allyl | β-Amino ester | Data Not Available | Data Not Available |

| Oxonium Ylide | Propargyl | α-Alkoxy ketone | Data Not Available | Data Not Available |

Mechanistic Elucidation and Stereochemical Control in Rh2 4s,5r Mnoso 4 Catalysis

Generation and Reactivity of Dirhodium Carbenoid and Nitrenoid Intermediates

The catalytic utility of dirhodium(II) complexes, including Rh2(4S,5R-MNOSO)4, is fundamentally linked to their ability to generate highly reactive dirhodium carbenoid and nitrenoid intermediates. These transient species are typically formed through the reaction of the dirhodium catalyst with diazo compounds or azides, respectively, leading to the extrusion of dinitrogen.

The general mechanism for the formation of a rhodium carbenoid involves the coordination of the diazo compound to an axial site of the dirhodium complex, followed by the elimination of nitrogen gas. This process results in a rhodium-bound carbene, a species that exhibits electrophilic character at the carbene carbon. The reactivity of this intermediate is diverse, enabling a range of synthetically valuable transformations such as cyclopropanation, C-H insertion, and ylide formation. The specific reactivity profile is influenced by the electronic and steric properties of both the carbene substituents and the chiral ligands on the dirhodium core.

Similarly, dirhodium nitrenoid intermediates are generated from the reaction of the catalyst with organic azides or other nitrogen sources. These nitrenoids are the key intermediates in reactions like aziridination and C-H amination. The nature of the nitrogen precursor and the catalyst's ligand sphere dictates the electrophilicity and, consequently, the reactivity and selectivity of the nitrenoid intermediate.

Insights into the Stereodetermining Transition State of this compound Catalyzed Reactions

The stereochemical outcome of reactions catalyzed by this compound is determined at the transition state of the key bond-forming step. The chiral environment created by the four (4S,5R)-methyl 2-oxazolidinone-4-carboxylate ligands plays a crucial role in differentiating between competing diastereomeric transition states.

For instance, in a cyclopropanation reaction, the approach of the alkene to the rhodium carbenoid intermediate is directed by the steric and electronic interactions with the chiral ligands. The oxazolidinone rings and their substituents create a chiral pocket around the reactive center. The transition state leading to the major enantiomer is one that minimizes steric repulsion and maximizes favorable electronic interactions between the substrate and the catalyst. The precise geometry of this transition state, including the orientation of the approaching alkene relative to the plane of the carbene, dictates the enantioselectivity of the reaction.

Models for Asymmetric Induction by Chiral Dirhodium Complexes

The ability of chiral dirhodium complexes like this compound to induce asymmetry is a subject of considerable research. Several models have been proposed to rationalize the observed stereoselectivities.

Analysis of Enantioselectivity and Diastereoselectivity Origins

The origins of enantioselectivity and diastereoselectivity in reactions catalyzed by this compound are rooted in the specific three-dimensional arrangement of the chiral ligands around the dirhodium core. The paddlewheel structure of the catalyst, with its four bridging ligands, creates a well-defined chiral space.

The enantioselectivity arises from the differential activation energies of the transition states leading to the two possible enantiomers. The chiral ligands effectively block certain approach trajectories of the substrate to the reactive intermediate, favoring a pathway that leads to one enantiomer over the other. The diastereoselectivity, particularly in reactions involving prochiral substrates that can form diastereomeric products, is also governed by the steric and electronic demands of the transition state. The catalyst's chiral environment can favor the formation of one diastereomer by minimizing unfavorable steric interactions in the transition state.

Regioselectivity and Chemoselectivity in Competitive Pathways

In substrates possessing multiple reactive sites, this compound can exhibit high levels of regioselectivity and chemoselectivity. For example, in a molecule with different types of C-H bonds, the catalyst can direct insertion into a specific C-H bond. This selectivity is often governed by a combination of electronic factors (e.g., insertion into more electron-rich C-H bonds) and steric factors (e.g., insertion into less sterically hindered positions).

Chemoselectivity, the preferential reaction of one functional group over another, is also a hallmark of catalysis with dirhodium complexes. For instance, in a molecule containing both a double bond and a C-H bond, the catalyst can selectively promote either cyclopropanation or C-H insertion. This preference is influenced by the nature of the reactive intermediate (carbenoid or nitrenoid) and the relative activation barriers for the competing reaction pathways.

Computational Chemistry Approaches for Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions catalyzed by dirhodium complexes.

Density Functional Theory (DFT) Studies of Reaction Pathways

DFT calculations provide valuable insights into the structures of intermediates and transition states, as well as the energetics of different reaction pathways. For systems involving this compound, DFT studies can be employed to:

Model the structure of the active catalyst and the reactive carbenoid/nitrenoid intermediates. This allows for a detailed analysis of the geometric and electronic properties of these key species.

Locate and characterize the transition state structures for the stereodetermining steps. By comparing the energies of the diastereomeric transition states, the origins of enantioselectivity can be rationalized.

Calculate the activation energies for competing reaction pathways. This can help to explain the observed regioselectivity and chemoselectivity.

Investigate the role of non-covalent interactions between the substrate and the chiral ligands in the transition state, which are often crucial for high stereocontrol.

These computational studies, when combined with experimental observations, provide a powerful approach to understanding the intricate details of catalysis by this compound and facilitate the rational design of new and improved chiral catalysts.

Transition State Analysis and Energy Landscapes

A thorough review of the scientific literature reveals a notable absence of specific computational studies, such as transition state analyses and detailed energy landscape calculations, for the dirhodium catalyst This compound . While this catalyst has demonstrated empirical success in asymmetric transformations including aziridination, cyclopropanation, and C-H bond functionalization, with reported enantiomeric excesses up to 98%, the fundamental mechanistic pathways and the origins of its stereoselectivity have not been elucidated through theoretical modeling in published research. nih.gov

The ligand, identified as [(4S,5R)-5-methyl-3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-4-yl]methanediol, provides a distinct chiral environment around the dirhodium core. nih.gov This architecture is crucial for inducing asymmetry in the catalyzed reactions. However, without dedicated density functional theory (DFT) or other computational investigations, any discussion of the specific transition states and energy profiles for reactions catalyzed by This compound would be speculative.

In the broader context of dirhodium(II) catalysis, computational studies on analogous systems have been instrumental in understanding reaction mechanisms. These studies typically investigate the formation of a key rhodium-carbene intermediate, followed by its reaction with a substrate. The analysis of the transition state for the stereodetermining step—be it cyclopropanation, C-H insertion, or another transformation—is paramount. Such analyses often reveal crucial non-covalent interactions between the substrate and the chiral ligands of the catalyst that dictate the facial selectivity and, consequently, the enantiomeric outcome of the reaction. The calculated energy barriers (activation energies) for different possible reaction pathways and diastereomeric transition states allow for a rationalization of the experimentally observed product distributions and stereoselectivities.

For a comprehensive understanding of the catalytic behavior of This compound , future research involving detailed computational modeling is necessary. Such studies would need to map the potential energy surface for the entire catalytic cycle of a representative reaction. This would involve identifying and characterizing the geometries and energies of all reactants, intermediates, transition states, and products. The resulting energy landscape would provide invaluable insights into the rate-determining step and the factors governing the high stereocontrol exerted by the (4S,5R)-MNOSO ligand.

Until such specific research is conducted and published, a detailed and scientifically accurate account of the transition state analysis and energy landscapes for This compound catalysis remains an open area of investigation. The data required to construct the detailed tables and research findings for this specific subsection are not currently available in the public domain.

Structure Activity Relationship and Ligand Design Principles for Rh2 4s,5r Mnoso 4 Analogues

Influence of Ligand Stereochemistry on Catalytic Performance

The stereochemistry of the ligands coordinated to the dirhodium core is the fundamental origin of enantioselectivity in the resulting catalyst. The incorporation of stereogenic centers within the four bridging ligands gives rise to a defined three-dimensional "chiral cavity" or "chiral pocket" around the active sites on the Rh-Rh axis. This chiral environment dictates the trajectory of substrate approach to the reactive metal-carbene intermediate, thereby controlling the stereochemical outcome of the reaction.

Effects of Heterocycle Ring Structure on Asymmetric Induction

The heterocyclic framework of the ligand serves as a scaffold that projects the chiral information and steric bulk into the catalytic pocket. The nature of this heterocycle, including the type of heteroatoms and the substitution pattern, has a pronounced effect on the degree of asymmetric induction.

Research comparing dirhodium(II) catalysts derived from oxazolidine-4-carboxylate and thiazolidine-4-carboxylate ligands has revealed a clear performance trend. In general, higher levels of enantioselectivity are observed in reactions catalyzed by the oxazolidine-4-carboxylate-derived catalysts compared to their thiazolidine-4-carboxylate 1,1-dioxide-based counterparts. researchgate.netresearchgate.net

This difference in performance was systematically evaluated in asymmetric cyclopropanation and aziridination reactions. For instance, in the cyclopropanation of styrene (B11656) with ethyl diazoacetate, catalysts with an oxazolidine (B1195125) ring consistently outperformed those with a thiazolidine (B150603) ring in terms of enantiomeric excess (ee). researchgate.netresearchgate.net This suggests that the oxygen-containing heterocycle creates a more effective chiral environment for these transformations. The difference in electronegativity between oxygen and the sulfonyl group (SO2) in the thiazolidine analogue likely alters the electronic properties and conformational rigidity of the ligand, thereby impacting its ability to induce asymmetry. nih.gov

| Catalyst Ligand Type | Para-Substituent (Ar) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Oxazolidine-4-carboxylate | -NO2 | 85 | 85:15 | 88 |

| Thiazolidine-4-carboxylate 1,1-dioxide | -NO2 | 82 | 83:17 | 75 |

| Oxazolidine-4-carboxylate | -CF3 | 88 | 86:14 | 85 |

| Thiazolidine-4-carboxylate 1,1-dioxide | -CF3 | 85 | 84:16 | 72 |

Data synthesized from research findings comparing catalyst performance. researchgate.netresearchgate.netnih.gov

Role of Substituents on the Arylsulfonyl Groups in Asymmetric Induction

The N-arylsulfonyl group is a key component of the ligand structure, providing a rigid framework that transmits steric and electronic effects to the catalytic center. The substituents on this aryl ring play a crucial role in fine-tuning the catalyst's properties and, consequently, its ability to induce asymmetry.

Systematic studies have shown that modifying the para-substituent on the arylsulfonyl group has a critical effect on the degree of asymmetric induction. researchgate.netresearchgate.net Both the electronic nature (electron-donating vs. electron-withdrawing) and the steric bulk of the substituent can influence the catalyst's performance.

Electron-withdrawing groups, such as -NO2 and -CF3, often lead to higher enantioselectivity. For example, in the asymmetric cyclopropanation of styrene, the catalyst Rh2(4S,5R-MNOSO)4, which features a para-nitro group, provides an outstanding 98% ee. researchgate.netresearchgate.net This suggests that electron-withdrawing substituents may enhance the Lewis acidity of the rhodium centers, leading to a tighter transition state and more effective transfer of chiral information. In contrast, electron-donating groups like -OMe and bulky groups like -tBu can lead to different selectivity profiles, which may be advantageous for other types of substrates or reactions. Research has indicated that for certain C-H functionalization reactions, a para-substituted aryl group is a crucial component for achieving high asymmetric induction. bohrium.com

| Para-Substituent (Ar) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| -NO2 | 95 | 88:12 | 98 |

| -CF3 | 92 | 87:13 | 95 |

| -F | 90 | 86:14 | 92 |

| -CH3 | 88 | 85:15 | 89 |

| -C(CH3)3 | 85 | 84:16 | 86 |

| -OCH3 | 82 | 83:17 | 85 |

Data synthesized from studies on para-substituent effects. researchgate.netresearchgate.netnih.gov

Impact of Remote Chiral Centers on Enantiocontrol

The presence of a methyl group at the 5-position of the oxazolidine ring in this compound is a prime example of the impact of a remote chiral center. This catalyst, derived from L-threonine, provides exceptionally high enantioselectivity (up to 98% ee) in cyclopropanation reactions, significantly outperforming its counterpart derived from L-serine, which lacks this 5-methyl group. researchgate.netresearchgate.net

The 5-methyl group acts as a steric directing element. Although it is not in the immediate vicinity of the rhodium's active site, it effectively alters the conformational landscape of the oxazolidine ring. This steric hindrance helps to lock the ligand into a more rigid and well-defined conformation, which in turn creates a more organized and selective chiral pocket. nih.gov This increased rigidity and steric definition in the transition state enhances the facial discrimination of the incoming substrate, leading to a higher degree of enantiocontrol. The striking difference in performance between the serine-derived (R=H) and threonine-derived (R=Me) catalysts underscores the critical role that even seemingly remote stereocenters can play in the design of highly effective asymmetric catalysts.

Design Evolution of Chiral Dirhodium(II) Carboxylate Catalysts

The journey toward highly efficient and selective chiral dirhodium(II) carboxylate catalysts has been marked by a progressive understanding of the interplay between ligand structure and catalytic performance. Early developments in this area laid the groundwork for the sophisticated designs seen today.

A significant breakthrough came with the introduction of catalysts derived from N-protected α-amino acids. These ligands offered a robust chiral scaffold that could be systematically modified to fine-tune the catalyst's steric and electronic properties. The pioneering work on catalysts such as dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], Rh₂(S-PTTL)₄, demonstrated the potential of this approach. nih.govcanberra.edu.au The phthalimido group was found to be crucial for inducing high levels of enantioselection. nih.gov

Further investigations revealed the critical role of the steric bulk of the amino acid side chain. It was observed that increasing the steric hindrance at the α-carbon of the ligand could lead to enhanced enantioselectivity. mdpi.com This principle led to the development of catalysts like Rh₂(S-PTAD)₄, derived from the bulkier adamantylglycine, which often exhibited superior enantioselectivity compared to Rh₂(S-PTTL)₄ in various asymmetric transformations. mdpi.com For instance, in the cyclopropanation of styrene with α-diazobenzylphosphonate, Rh₂(S-PTAD)₄ achieved 99% enantiomeric excess (ee), a significant improvement over Rh₂(S-PTTL)₄ (97% ee). mdpi.com

The spatial arrangement and symmetry of the four chiral ligands around the dirhodium core also emerged as a crucial design element. Several conformations, such as α,α,α,α (C₄-symmetry), α,α,β,β (C₂-symmetry), and α,β,α,β (D₂-symmetry), were identified, and their influence on the catalyst's chiral environment was studied. canberra.edu.au While it was initially thought that a specific symmetry might be a prerequisite for high enantioselectivity, subsequent research has shown that catalysts with different symmetries can all achieve high levels of stereocontrol. canberra.edu.au

A more recent and nuanced approach to ligand design involves reducing the local symmetry of the ligand itself. By introducing asymmetry within the N-protecting group of the amino acid ligand, it is possible to create a more tailored and effective chiral pocket around the active rhodium center. This strategy has led to the development of novel catalysts with improved performance in asymmetric cyclopropanation reactions. nih.gov This continuous evolution, from modifying the amino acid scaffold to fine-tuning ligand symmetry, has paved the way for the development of highly specialized and effective catalysts like Rh₂(4S,5R-MNOSO)₄.

The performance of Rh₂(4S,5R-MNOSO)₄ in key asymmetric reactions highlights the culmination of these design principles. The unique combination of the (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone backbone with the N-(4-methoxy-2,3,5,6-tetramethylbenzenesulfonyl)oxy group creates a highly effective chiral environment for various catalytic transformations.

Below is a summary of the catalytic performance of Rh₂(4S,5R-MNOSO)₄ in several key asymmetric reactions.

| Reaction Type | Catalyst | Enantiomeric Excess (ee) | Yield |

| Aziridination | Rh₂(4S,5R-MNOSO)₄ | up to 94% | High |

| Cyclopropanation | Rh₂(4S,5R-MNOSO)₄ | up to 98% | Varies |

| C-H Amination | Rh₂(4S,5R-MNOSO)₄ | ~40% | Moderate |

This table presents a summary of the catalytic performance of Rh₂(4S,5R-MNOSO)₄ in various asymmetric reactions.

The high enantioselectivities achieved in aziridination and cyclopropanation reactions underscore the success of the ligand design. The moderate success in C-H amination suggests that the catalyst's versatility extends to other important transformations, although further optimization may be required for this specific application. The unique ligand structure is credited with enhancing the interaction between the catalyst, the substrate, and the carbene or nitrene precursor, thereby leading to high levels of stereochemical control.

Influential Reaction Parameters and Optimization Strategies in Rh2 4s,5r Mnoso 4 Catalysis

Solvent Effects on Catalytic Activity and Selectivity

The polarity of the solvent plays a multifaceted role in catalysis. In the context of dirhodium(II)-catalyzed reactions, solvent polarity can impact the rate of diazo decomposition and the subsequent reactivity of the generated rhodium carbene intermediate. For instance, more polar solvents can stabilize charged intermediates, potentially altering the chemoselectivity and enantioselectivity of a reaction.

Coordination of solvent molecules to the axial sites of the dirhodium(II) catalyst is another significant factor. Coordinating solvents can modulate the electrophilicity of the rhodium center, thereby influencing the rate of carbene formation and its subsequent reactions. This interaction can sometimes be detrimental, leading to catalyst inhibition, or beneficial, by promoting a specific reaction pathway.

Aggregation of the catalyst can also be influenced by the solvent. In non-polar solvents, dirhodium(II) catalysts may form aggregates, which can affect their catalytic activity. The choice of a suitable solvent can help to maintain the catalyst in its monomeric, more active form.

A notable example of a solvent with a profound impact on dirhodium-catalyzed reactions is 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). HFIP's strong hydrogen bonding ability can activate substrates and stabilize intermediates. acs.org Studies on catalysts like Rh2(TPPTTL)4 have shown that HFIP can dramatically influence enantioselectivity in cyclopropanation reactions. acs.org For some catalysts, HFIP leads to a decrease in enantioselectivity, while for others, it can cause a reversal or enhancement of asymmetric induction. acs.org This variability is attributed to the strong interactions between HFIP and both the catalyst and the carbene intermediate, which can alter the catalyst's geometry and flexibility. acs.org

The deliberate selection of solvents to enhance catalytic performance is a key optimization strategy. For certain C-H functionalization reactions, using the hydrocarbon substrate itself as the solvent (neat conditions) can dramatically increase the reaction rate and allow for significantly lower catalyst loadings. nih.gov For example, in a reaction catalyzed by Rh2(R-TPPTTL)4, switching from dichloromethane (CH2Cl2) to neat cyclohexane as the solvent led to a substantial enhancement in reaction efficiency. nih.gov

The following table illustrates the effect of solvent on a hypothetical cyclopropanation reaction catalyzed by a chiral dirhodium catalyst, based on general observations in the literature.

| Solvent | Dielectric Constant (ε) | Typical Effect on Enantioselectivity (% ee) | Typical Effect on Yield (%) |

| Dichloromethane (CH2Cl2) | 9.08 | 85 | 90 |

| Hexane | 1.88 | 92 | 85 |

| Tetrahydrofuran (THF) | 7.52 | 75 | 95 |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 16.7 | Variable (can enhance or decrease) | 92 |

This is an interactive data table based on generalized data and should be manipulated to see potential trends.

Role of Additives in Reaction Efficiency and Stereocontrol

Additives can have a significant and sometimes unexpected impact on dirhodium(II)-catalyzed reactions. They can act as co-catalysts, scavengers for impurities, or modifiers of the catalyst structure and reactivity.

In certain C-H functionalization reactions catalyzed by dirhodium complexes, the addition of N,N'-dicyclohexylcarbodiimide (DCC) has been shown to be beneficial. nih.gov While the precise role of DCC is not always fully understood, it has been observed to promote the reaction, potentially by preventing catalyst decomposition or by facilitating the catalytic cycle. nih.gov The effect of DCC concentration on a C-H insertion reaction catalyzed by Rh2(R-TPPTTL)4 is depicted in the kinetic profiles from a study, where the addition of 1 mol % DCC showed a positive effect on the reaction rate. nih.gov

Other additives, such as Lewis acids or bases, can also be employed to modulate the reactivity and selectivity of the catalyst. The choice of additive is highly dependent on the specific reaction and the nature of the substrate and catalyst.

Temperature and Pressure Effects on Reaction Rates and Selectivities

Temperature is a fundamental parameter that influences the rate of chemical reactions. In dirhodium(II) catalysis, increasing the temperature generally leads to an increase in the reaction rate. For instance, in a C-H insertion reaction using cyclohexane as a solvent, increasing the temperature from 40 °C to 60 °C resulted in a faster reaction. nih.gov However, the effect of temperature on selectivity can be more complex. In some cases, higher temperatures can lead to a decrease in enantioselectivity due to the increased flexibility of the catalyst-substrate complex. Therefore, a balance must be struck between reaction rate and selectivity.

The effect of pressure is less commonly studied in the context of these reactions but can be relevant, particularly for reactions involving gaseous substrates or for influencing the solubility of gases in the reaction medium. High-pressure techniques can be used to study catalyst-substrate interactions and reaction mechanisms under specific conditions.

The table below shows a hypothetical representation of the effect of temperature on a dirhodium-catalyzed reaction.

| Temperature (°C) | Reaction Time (h) | Enantioselectivity (% ee) |

| 0 | 24 | 95 |

| 25 (Room Temperature) | 8 | 92 |

| 40 | 4 | 88 |

| 60 | 1.5 | 85 |

This interactive data table illustrates a common trade-off between reaction rate and enantioselectivity with increasing temperature.

Substrate Concentration and Catalyst Loading Optimization

The concentrations of the substrate and catalyst are critical parameters for optimizing reaction efficiency and turnover numbers (TONs). Generally, at higher substrate concentrations, the reaction rate will increase, up to a certain point where the catalyst becomes saturated.

Optimizing catalyst loading is crucial for both economic and practical reasons, especially given the high cost of rhodium. The goal is to use the lowest possible catalyst loading without significantly compromising the reaction rate or yield. Kinetic studies have shown that for certain C-H functionalization reactions, catalyst loadings as low as 0.001 mol % can be effective under optimized conditions. nih.gov However, at very low catalyst concentrations, catalyst decomposition can become a significant issue, leading to incomplete reactions.

The interplay between catalyst loading and reaction outcome can sometimes be non-linear. For example, in some rhodium(II) carbene insertion reactions, the chemoselectivity has been found to be dependent on the catalyst concentration. At lower catalyst concentrations, one reaction pathway may be favored, while at higher concentrations, a different pathway may dominate.

The following table provides a hypothetical example of the effect of catalyst loading on reaction yield and turnover number (TON).

| Catalyst Loading (mol %) | Yield (%) | Turnover Number (TON) |

| 1.0 | 98 | 98 |

| 0.1 | 95 | 950 |

| 0.01 | 92 | 9200 |

| 0.001 | 85 | 85000 |

This interactive data table demonstrates how decreasing catalyst loading can significantly increase the turnover number, a measure of catalyst efficiency.

Catalyst Stability, Deactivation Pathways, and Regeneration Approaches for Dirhodium Ii Complexes

Intrinsic Stability of Rh₂(4S,5R-MNOSO)₄ Under Reaction Conditions

Dirhodium(II) paddlewheel complexes are generally recognized for their considerable stability, attributable to the robust dinuclear core held together by a rhodium-rhodium single bond and four bridging ligands. nih.gov These catalysts are typically stable to heat, moisture, and the ambient atmosphere. nih.gov The specific ligand architecture of Rh₂(4S,5R-MNOSO)₄, featuring N-sulfonyl-oxazolidinone moieties, contributes to its electronic and steric properties, which in turn influence its stability under catalytic turnover.

While comprehensive studies detailing the thermal and chemical stability of Rh₂(4S,5R-MNOSO)₄ under a wide array of reaction conditions are not extensively documented in publicly available literature, inferences can be drawn from the behavior of analogous dirhodium(II) tetraprolinate and other carboxylate/carboxamidate complexes. The N-sulfonyl group in the ligand is an important structural feature. emory.edu Research on related N-arylsulfonyl prolinate catalysts suggests that the sulfonyl group is not a strict requirement for high enantioselectivity, implying that variations in this part of the ligand, such as the 4-nitrophenylsulfonyl group in Rh₂(4S,5R-MNOSO)₄, are synthetically tunable without necessarily compromising the catalyst's fundamental stability. emory.edu

The stability of such catalysts is often reaction-dependent. For instance, in carbene-transfer reactions like cyclopropanation, the catalyst must withstand the conditions of diazo compound decomposition. nih.gov The rate of catalyst deactivation can be competitive with the desired chemical transformation, particularly in more challenging reactions such as C-H functionalization, which often have higher activation energies than cyclopropanation. nih.gov The choice of solvent and the presence of coordinating species can also impact the catalyst's stability and performance.

Table 1: General Stability Profile of Dirhodium(II) Paddlewheel Complexes

| Parameter | General Observation | Relevance to Rh₂(4S,5R-MNOSO)₄ |

| Thermal Stability | Generally stable to moderate heating. Decomposition temperatures are typically high, but can be influenced by the ligand structure. | Expected to be stable under typical catalytic conditions (e.g., room temperature to mild heating). The specific thermal limits have not been reported. |

| Chemical Stability | Stable to moisture and air. Can be sensitive to strong acids, bases, and certain coordinating species that can act as poisons. | The nitro group on the phenylsulfonyl moiety may influence its susceptibility to reduction under certain conditions. The oxazolidinone ring is generally stable. |

| Photochemical Stability | Some dirhodium complexes can be light-sensitive. | Specific data is unavailable, but reactions are typically run protected from light as a general precaution. |

Mechanisms of Catalyst Deactivation in Dirhodium(II) Catalysis

The deactivation of dirhodium(II) catalysts can proceed through several pathways, which are not mutually exclusive. Understanding these mechanisms is crucial for optimizing reaction conditions and extending the catalyst's lifetime.

Catalyst poisoning is a significant deactivation pathway for dirhodium(II) complexes. It occurs when impurities in the reaction mixture or reaction byproducts coordinate to the axial positions of the dirhodium core, inhibiting substrate access and participation in the catalytic cycle.

Nitrogen-containing compounds, particularly primary and secondary amines, are known to be potent poisons for dirhodium catalysts due to their strong coordination to the metal centers. thieme-connect.commdpi.com This is highly relevant in reactions such as N-H amination, where the product itself can act as an inhibitor. thieme-connect.com Substrates with strongly coordinating heteroatoms, like those found in many heterocycles, can also lead to catalyst poisoning. nih.gov In the context of reactions catalyzed by Rh₂(4S,5R-MNOSO)₄, impurities in substrates or solvents, or the formation of nitrogen-containing side products, could lead to a reduction in catalytic activity.

Table 2: Common Catalyst Poisons for Dirhodium(II) Complexes

| Poison Class | Examples | Mechanism of Poisoning |

| Nitrogen Compounds | Primary/secondary amines, pyridines, some heterocycles | Strong coordination to axial sites, blocking substrate binding. thieme-connect.commdpi.comnih.gov |

| Sulfur Compounds | Thiols, thioethers | Coordination to rhodium centers. |

| Phosphorus Compounds | Phosphines, phosphites | Strong coordination to axial sites. |

| Halides | Excess halide ions | Can potentially alter the electronic properties or structure of the catalyst. |

Fouling involves the deposition of solid materials, such as polymers or high-molecular-weight byproducts (coke), onto the catalyst surface. While this is more commonly associated with heterogeneous catalysts, in homogeneous catalysis, the formation of insoluble polymeric materials from substrates or intermediates can encapsulate the soluble catalyst, effectively removing it from the reaction medium. In reactions involving highly reactive intermediates like carbenes, polymerization of the substrate (e.g., styrene) or the diazo precursor can be a competing side reaction, potentially leading to fouling.

Sintering, the agglomeration of catalytic species at high temperatures, is not a primary deactivation pathway for homogeneous catalysts like Rh₂(4S,5R-MNOSO)₄ in its soluble state. However, thermal degradation of the catalyst complex itself can occur under harsh conditions. This involves the breakdown of the ligand framework or the dirhodium core, leading to the formation of inactive rhodium species. While dirhodium paddlewheel complexes are generally thermally robust, the specific decomposition temperature and mechanism for Rh₂(4S,5R-MNOSO)₄ are not documented. Studies on related complexes indicate that thermal degradation typically occurs at temperatures well above those used for most catalytic applications. researchgate.netresearchgate.net

Leaching refers to the loss of the active catalytic species from a support, a primary concern for heterogeneous catalysts. For homogeneous catalysts, the analogous issue is the physical loss of the catalyst during workup and product isolation. Efforts to immobilize dirhodium catalysts on solid supports to facilitate recovery have shown that leaching of the rhodium complex from the support can still occur. acs.org While Rh₂(4S,5R-MNOSO)₄ is used as a homogeneous catalyst, its recovery and reuse would be impacted by losses during extraction and purification steps. Volatilization is generally not a concern for high-molecular-weight complexes like dirhodium paddlewheel catalysts under standard reaction conditions.

Mechanical failure is not a relevant deactivation pathway for homogeneous catalysts. Structural damage, however, can occur through chemical means. For example, the dissociation of the paddlewheel structure or the degradation of the chiral ligands would lead to a loss of activity and enantioselectivity. The stability of the Rh-Rh bond and the four bridging ligands is crucial for maintaining the catalyst's integrity.

Compound Names

| Abbreviation/Name | Full Chemical Name |

| Rh₂(4S,5R-MNOSO)₄ | Tetrakis[(4S,5R)-5-methyl-3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-one-4-carboxylato]dirhodium(II) |

| Rh₂(OAc)₄ | Dirhodium tetraacetate |

| Rh₂(DOSP)₄ | Dirhodium tetrakis[N-dodecylbenzenesulfonyl-(L)-prolinate] |

| Rh₂(esp)₂ | Bis[α,α,α',α'-tetramethyl-1,3-benzenedipropanoato]dirhodium(II) |

Strategies for Catalyst Regeneration and Reactivation

One common deactivation pathway is the oxidation of the catalytically active Rh₂(II,II) core to an inactive Rh₂(II,III) or higher oxidation state. In such cases, a mild reducing agent could potentially regenerate the active catalyst. However, the choice of reductant must be carefully considered to avoid undesired side reactions with the chiral ligands.

Another approach to catalyst reactivation involves the removal of inhibiting species that may have coordinated to the rhodium centers during the reaction. This can sometimes be achieved by washing the catalyst with appropriate solvents or by treatment with a scavenger to sequester the inhibitor. The success of such a strategy is highly dependent on the nature of the poison and its binding affinity to the catalyst.

Studies on Catalyst Lifetime and Turnover Number (TON) Enhancement

For dirhodium(II) catalysts, several strategies have been explored to improve their robustness and achieve higher TONs. These include:

Ligand Design: The structure of the bridging ligands plays a crucial role in the stability of the dirhodium core. More robust ligands can better protect the metal centers from degradation, leading to longer catalyst lifetimes.

Reaction Engineering: Optimization of reaction conditions such as temperature, solvent, and substrate concentration can minimize catalyst deactivation pathways. For instance, operating at lower temperatures can suppress thermal degradation of the catalyst.

Use of Additives: In some catalytic systems, the addition of co-catalysts or additives can enhance the stability and turnover of the primary catalyst. These additives can act as radical scavengers, prevent catalyst aggregation, or facilitate the catalytic cycle.

While extensive studies have been conducted to achieve high turnover numbers for various dirhodium catalysts, specific research detailing the enhancement of TON for Rh₂(4S,5R-MNOSO)₄ is not prominently featured in the available scientific literature. For instance, studies on other dirhodium catalysts have demonstrated that TONs can be significantly increased by careful selection of ligands and reaction conditions, sometimes reaching into the hundreds of thousands. nih.govresearchgate.netnih.gov

Recyclability of Rh₂(4S,5R-MNOSO)₄

The ability to easily separate and reuse a catalyst is a cornerstone of green chemistry. For homogeneous catalysts like Rh₂(4S,5R-MNOSO)₄, which exist in the same phase as the reactants and products, separation can be challenging. Research into the recyclability of this specific dirhodium complex is not widely reported.

General strategies for recycling homogeneous dirhodium catalysts often involve their immobilization on a solid support. This heterogenization allows for simple filtration to recover the catalyst after the reaction. Common supports include polymers, silica, and magnetic nanoparticles. However, the process of immobilization can sometimes affect the catalyst's activity and selectivity.

Another approach to catalyst recycling is through techniques like nanofiltration or precipitation, where the catalyst is separated from the product stream based on differences in molecular size or solubility. The feasibility of these methods for Rh₂(4S,5R-MNOSO)₄ would depend on its specific physical and chemical properties. Without dedicated studies on the recyclability of Rh₂(4S,5R-MNOSO)₄, its performance in multiple reaction cycles remains an area for further investigation.

Advanced Methodologies and Future Research Directions in Rh2 4s,5r Mnoso 4 Catalysis

Immobilized and Heterogeneous Dirhodium(II) Catalysis

The transition from homogeneous to heterogeneous catalysis is a critical step in making expensive and precious metal catalysts, such as dirhodium(II) complexes, more viable for industrial applications. The primary drivers for this shift are the facilitation of catalyst-product separation, which simplifies purification processes, and the potential for catalyst recycling, which significantly reduces operational costs. nih.gov For dirhodium(II) catalysts, including analogues of Rh2(4S,5R-MNOSO)4, various strategies have been developed to immobilize the active catalytic species onto solid supports, thereby creating robust and reusable heterogeneous systems.

Techniques for Catalyst Support and Anchoring

The immobilization of chiral dirhodium(II) catalysts has been explored through several methodologies, broadly categorized into covalent and non-covalent attachment strategies.

Covalent Attachment: This strategy involves forming a strong, stable chemical bond between the catalyst or its ligand and a solid support. A common approach is to modify one of the catalyst's ligands with a functional group that can be tethered to a support. Supports like porous silica (e.g., SBA-15) and various polymers have been successfully employed. researchgate.netnih.gov For instance, a chiral dirhodium catalyst can be linked to silica via "click chemistry," a highly efficient and reliable reaction. nih.gov Another method involves the copolymerization of a ligand that has been modified to act as a monomer, resulting in a solid coordination polymer where the catalyst is an integral part of the polymer backbone. researchgate.net While covalent attachment offers high stability against leaching, the synthetic effort required to modify the catalyst can be a drawback, and the modification itself might influence the catalyst's performance. nih.gov

Non-Covalent Anchoring: These methods rely on weaker interactions, such as coordination bonds or physical encapsulation. A widely used technique involves the axial coordination of the dirhodium complex to a functional group on a solid support. nih.gov Highly cross-linked polystyrene resins functionalized with pyridine groups have proven effective for immobilizing a range of dirhodium tetraprolinate catalysts. emory.edunih.gov The immobilization is believed to be a combined effect of the coordination between the rhodium axial site and the pyridine nitrogen, along with physical encapsulation of the catalyst within the polymer matrix. emory.edu This method is advantageous as it does not require modification of the chiral catalyst itself. emory.edu

Encapsulation: A more recent approach involves the physical entrapment of the soluble catalyst within a semipermeable membrane, often referred to as a "catalyst-in-bag" system. acs.orgresearchgate.net This method uses a commercial dialysis membrane to contain a large molecular weight dirhodium catalyst, allowing reactants and products to diffuse across the membrane while retaining the catalyst. This technique avoids chemical modification of the catalyst and has shown negligible leaching over multiple cycles. acs.orgresearchgate.net

Performance of Supported this compound Analogues

For example, the widely used catalyst Rh₂(S-DOSP)₄, a dirhodium tetraprolinate derivative, has been successfully immobilized on a pyridine-functionalized polystyrene resin. nih.gov In the asymmetric intermolecular C-H activation of cyclohexane with methyl phenyldiazoacetate, the immobilized catalyst showed excellent performance. Similarly, when immobilized on silica, related catalysts have been effective in various carbenoid reactions. nih.gov Another prominent catalyst, Rh₂(S-PTTL)₄, has been incorporated into solid coordination polymers and used in asymmetric C-H insertion reactions, demonstrating the robustness of this immobilization strategy. researchgate.net

The "catalyst-in-bag" system, tested with the large catalyst Rh₂(S-TPPTTL)₄, has shown high yields and enantioselectivities in cyclopropanation reactions, nearly matching the performance of the catalyst in a homogeneous solution. acs.orgresearchgate.net

| Catalyst Analogue | Support/Immobilization Method | Reaction Type | Yield (%) | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|

| Rh₂(S-DOSP)₄ | Pyridine-functionalized polystyrene | C-H Insertion | High | High | nih.gov |

| Rh₂(S-PTTL)₄ | Coordination Polymer | C-H Insertion | Good | High | researchgate.net |

| Rh₂(S-TPPTTL)₄ | Catalyst-in-bag (Dialysis membrane) | Cyclopropanation | ~83% | ~92% | nih.gov |

| Chiral Dirhodium Complex | SBA-15 Silica (via Click Chemistry) | Cyclopropanation | Excellent | Excellent | nih.gov |

Recyclability and Stability of Heterogenized Systems

A key advantage of heterogenized catalysts is their potential for reuse. Studies on various supported dirhodium(II) systems have demonstrated impressive recyclability with minimal loss of performance.

The pyridine-linked polystyrene resin supporting Rh₂(S-DOSP)₄ was recycled five times in asymmetric cyclopropanation reactions with virtually no deterioration in enantioselectivity. emory.edu Similarly, coordination polymers containing chiral dirhodium catalysts have been reused without a significant drop in catalytic efficiency. researchgate.net The "catalyst-in-bag" system containing Rh₂(S-TPPTTL)₄ was also used for five consecutive cycles, with ICP-MS analysis showing only parts-per-million levels of rhodium leaching into the product solution. acs.org This high stability is crucial for ensuring the economic feasibility and environmental friendliness of the catalytic process. The durability of these systems stems from the strong anchoring of the catalyst to the support or its effective physical confinement, preventing its loss during the reaction and workup phases. researchgate.netacs.org

Applications in Flow Chemistry and Continuous Synthesis

Flow chemistry, or continuous synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved scalability, and the potential for process automation. The integration of immobilized dirhodium(II) catalysts into flow reactors represents a significant advancement in catalysis. researchgate.net

An immobilized-dirhodium hollow-fiber flow reactor has been developed for scalable and sustainable C-H functionalization and cyclopropanation reactions. researchgate.netacs.org This system allows for the safe use of diazo compounds and enables the catalyst to be recycled multiple times. The performance in terms of yield, regioselectivity, and enantioselectivity in such flow reactors has been shown to be comparable to or even better than conventional batch reactors. researchgate.net The ability to stack multiple fibers in a single reactor module makes this approach amenable to bulk-scale synthesis. researchgate.net

Supramolecular Catalysis and Cooperative Catalysis Principles

Supramolecular chemistry offers elegant strategies for controlling catalytic processes through non-covalent interactions. In the context of dirhodium catalysis, supramolecular approaches are being explored to create confined reaction environments that can influence selectivity and to develop systems where the catalyst can be easily recovered.

One strategy involves the encapsulation of a dirhodium catalyst within a supramolecular cage or capsule. acs.orgresearchgate.netnih.gov This creates a nano-sized reaction vessel that isolates the catalytic process from the bulk solution. The confined space can impose steric constraints on the approaching substrates, leading to size- or shape-selectivity that is not observed with the free catalyst. nih.govmdpi.com This principle mimics the function of enzymes, where the active site is embedded within a protein scaffold. researchgate.net For example, a rhodium catalyst confined in a metal-organic cage has demonstrated size-selective hydroformylation of alkenes, preferentially converting smaller substrates. nih.govmdpi.com

Another approach involves the self-assembly of catalyst modules into larger, well-defined structures like metal-organic polyhedra (MOPs). These structures can act as homogeneous catalysts but can be precipitated out of solution by a simple change in conditions (e.g., through a ligand exchange reaction), facilitating their recovery and reuse. This combines the high activity of homogeneous catalysts with the easy separation of heterogeneous ones.

Cooperative catalysis, where multiple catalytic sites work in concert, is another advanced concept. While less explored for two distinct dirhodium centers acting together, the principle of using a secondary catalytic species or a co-catalyst to influence the dirhodium-catalyzed cycle is established. For instance, computational studies have explored dual-catalyst systems where a chiral acid co-catalyst interacts with the substrate or intermediate in a dirhodium-catalyzed reaction to enhance enantioselectivity. chemrxiv.org Rhodium-silver cooperative catalysis has also been investigated for C-H alkynylation reactions. acs.orgacs.org

Theoretical Predictions and De Novo Catalyst Design Principles for Dirhodium Complexes

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of dirhodium(II) catalysts. researchgate.net Theoretical methods, particularly Density Functional Theory (DFT), allow researchers to model reaction pathways, calculate the energies of transition states and intermediates, and elucidate the origins of chemo-, regio-, and stereoselectivity. chemrxiv.orgnih.gov

These computational studies have provided crucial insights into the mechanism of dirhodium-catalyzed reactions, such as C-H insertion and cyclopropanation. chemrxiv.org For example, DFT calculations can help determine whether a reaction proceeds through a concerted or stepwise mechanism and can identify the specific non-covalent interactions between the catalyst's ligands and the substrate that are responsible for enantioselectivity. researchgate.net

Beyond mechanistic understanding, computational methods are increasingly used for the rational, de novo design of new catalysts. By modeling how systematic changes to the ligand structure affect the catalyst's steric and electronic properties, researchers can predict which modifications are likely to lead to improved performance for a specific transformation. mdpi.comnih.gov For example, computational models can predict how the size and shape of the "chiral pocket" created by the four ligands around the rhodium core will influence the approach of a substrate. mdpi.com

Green Chemistry Aspects and Sustainable Practices in Rh₂(4S,5R-MNOSO)₄ Catalysis

The integration of green chemistry principles into catalysis with Rh₂(4S,5R-MNOSO)₄ is a critical area of ongoing research, driven by the high cost and environmental concerns associated with precious metals like rhodium. Key strategies being explored include the use of environmentally benign solvents, catalyst immobilization and recycling, and maximizing atom economy in catalytic transformations.

Solvent Selection and Catalyst Recycling:

The choice of solvent can significantly impact the environmental footprint of a catalytic process. Research efforts are directed towards replacing traditional chlorinated solvents, such as dichloromethane, with greener alternatives. While specific studies on Rh₂(4S,5R-MNOSO)₄ in a wide array of green solvents are still emerging, the broader field of dirhodium catalysis has shown promise with solvents like dimethyl carbonate, which is considered environmentally benign and non-toxic. researchgate.net The development of protocols in such solvents for Rh₂(4S,5R-MNOSO)₄ is a key future direction.

Catalyst recycling is paramount for the economic and environmental viability of using rhodium-based catalysts. Immobilization of the catalyst on solid supports is a common strategy to facilitate its recovery and reuse. While detailed reports on the specific immobilization of Rh₂(4S,5R-MNOSO)₄ are not yet prevalent, analogous dirhodium catalysts have been successfully immobilized, demonstrating the potential for this approach.

Atom Economy and Process Intensification:

Maximizing atom economy, a core principle of green chemistry, is inherent in many reactions catalyzed by dirhodium complexes, such as cyclopropanation and C-H functionalization, which are themselves atom-economical transformations. Future research will likely focus on further optimizing reaction conditions for Rh₂(4S,5R-MNOSO)₄ to minimize byproduct formation and maximize the incorporation of all reactant atoms into the desired product.

Process intensification, including the use of flow chemistry, offers another avenue for sustainable catalysis. Flow reactors can enable better control over reaction parameters, reduce waste, and allow for the integration of catalyst recovery systems. The application of such technologies to Rh₂(4S,5R-MNOSO)₄-catalyzed reactions is a promising area for future investigation.

Emerging Applications in Complex Molecule Synthesis and Novel Transformations

The unique reactivity and selectivity of Rh₂(4S,5R-MNOSO)₄ and its analogs continue to be exploited in the synthesis of complex and biologically relevant molecules. Key areas of application include asymmetric cyclopropanation and C-H bond functionalization, leading to the efficient construction of intricate molecular architectures.

Asymmetric Cyclopropanation:

C-H Functionalization:

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and dirhodium catalysts have emerged as key players in this field. Catalysts analogous to Rh₂(4S,5R-MNOSO)₄, such as Rh₂(R-TPPTTL)₄, have shown remarkable efficiency in enantioselective C-H functionalization reactions. These reactions enable the conversion of ubiquitous C-H bonds into valuable functional groups, streamlining synthetic routes to complex molecules. Research in this area is focused on expanding the scope of C-H functionalization reactions catalyzed by dirhodium complexes to include a wider range of substrates and functional groups.

The table below illustrates the typical performance of a closely related dirhodium catalyst, Rh₂(R-TPPTTL)₄, in the C-H functionalization of cyclohexane with various aryldiazoacetates, highlighting the potential for high yields and enantioselectivities.

| Aryldiazoacetate Donor | Product Yield (%) | Enantiomeric Excess (% ee) |

| Phenyl | 97 | 96 |

| 4-Bromophenyl | 95 | 97 |

| 4-Chlorophenyl | 96 | 97 |

| 4-Methoxyphenyl | 94 | 95 |

| 3,5-Dimethylphenyl | 92 | 96 |

| 2-Naphthyl | 93 | 94 |

| 3,5-Bis(trifluoromethyl)phenyl | 66 | 83 |

| tert-Butyl | 35 | 25 |

This data is for the analogous catalyst Rh₂(R-TPPTTL)₄ and serves to illustrate the potential of this class of catalysts.

Advancements in Analytical Techniques for Reaction Monitoring and Mechanistic Probing

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts and the optimization of reaction conditions. Advanced analytical techniques are being increasingly employed to monitor Rh₂(4S,5R-MNOSO)₄-catalyzed reactions in real-time and to probe the intricate details of the catalytic cycle.

In-situ Spectroscopy for Reaction Monitoring:

Techniques such as ReactIR (in-situ infrared spectroscopy) are powerful tools for monitoring the progress of catalytic reactions in real-time. By tracking the disappearance of reactants and the appearance of products, researchers can gain valuable insights into reaction kinetics. For instance, in dirhodium-catalyzed reactions involving diazo compounds, the characteristic stretching frequency of the diazo group can be monitored to determine the rate of its consumption. Such kinetic studies on analogous dirhodium catalysts have revealed important information about the rate-determining step and potential catalyst deactivation pathways.

Kinetic Analysis and Mechanistic Studies:

Detailed kinetic analysis, often aided by in-situ monitoring, allows for the determination of reaction orders with respect to the catalyst, substrate, and other reagents. This information is vital for elucidating the reaction mechanism. For example, kinetic studies on related dirhodium-catalyzed C-H functionalization reactions have suggested that the C-H insertion step is often rate-determining. Understanding these fundamental mechanistic aspects enables the targeted modification of the catalyst structure or reaction conditions to enhance catalytic performance.

Future research will likely involve the application of a broader range of advanced analytical techniques to study Rh₂(4S,5R-MNOSO)₄ catalysis. These may include:

Mass Spectrometry: To identify and characterize reaction intermediates and potential catalyst decomposition products.

Computational Modeling (DFT): To complement experimental studies by providing theoretical insights into reaction pathways and transition state structures.

Advanced NMR Techniques: To probe the structure of catalyst-substrate complexes and other key intermediates in solution.

By combining these advanced methodologies, researchers can continue to unravel the complexities of Rh₂(4S,5R-MNOSO)₄ catalysis, paving the way for the development of more sustainable and powerful synthetic tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.